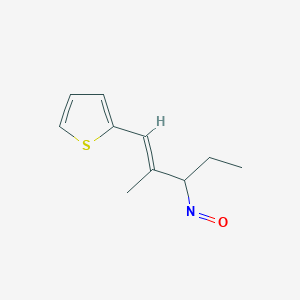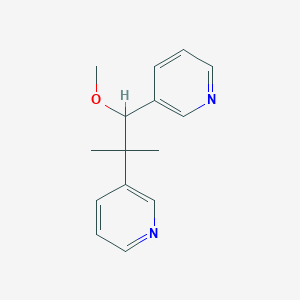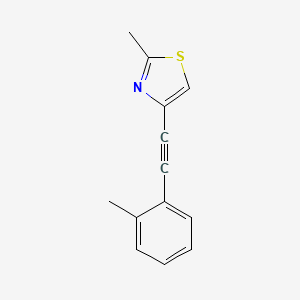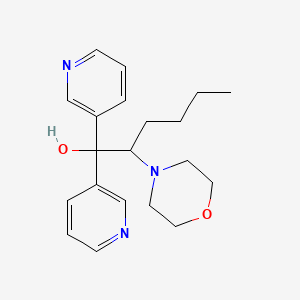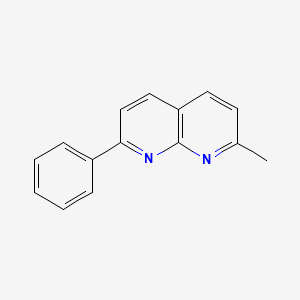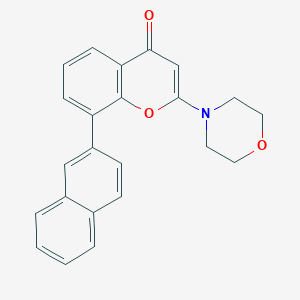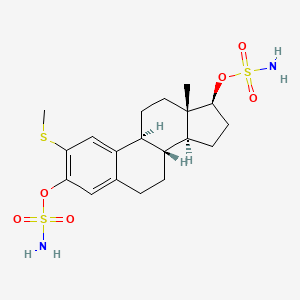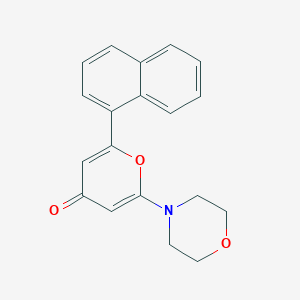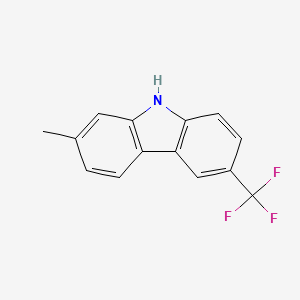
2-methyl-6-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(trifluoromethyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of carbazole derivatives using reagents such as Togni’s reagent or trifluoromethyl iodide under specific reaction conditions . Another approach involves the cyclization of appropriate precursors containing the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-methyl-6-(trifluoromethyl)-9H-carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole-2,6-dione, while reduction can produce this compound derivatives with altered functional groups .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-methyl-6-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may exert its effects through mechanisms such as enzyme inhibition, receptor binding, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Another trifluoromethyl-containing compound with applications in organic synthesis and materials science.
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
2-Methyl-6-(trifluoromethyl)-9H-carbazole is unique due to its carbazole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable for applications requiring high stability and specific biological activities .
Properties
Molecular Formula |
C14H10F3N |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C14H10F3N/c1-8-2-4-10-11-7-9(14(15,16)17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3 |
InChI Key |
QYXUJSGMFDAAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



